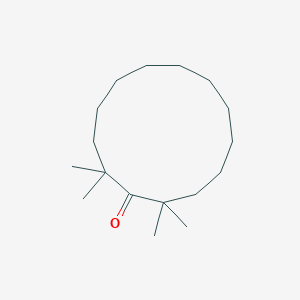
2,2,13,13-Tetramethylcyclotridecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,13,13-Tetramethylcyclotridecan-1-one is a cyclic ketone with the molecular formula C17H32O. This compound is characterized by its unique structure, which includes a 13-membered ring with four methyl groups attached at the 2 and 13 positions. It is known for its stability and distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,13,13-Tetramethylcyclotridecan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of a Grignard reagent, followed by cyclization and oxidation steps. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of high-pressure reactors. These methods aim to optimize yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,13,13-Tetramethylcyclotridecan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,13,13-Tetramethylcyclotridecan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,13,13-Tetramethylcyclotridecan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,13,13-Tetramethyltetradecanedioic acid: This compound shares a similar structural framework but differs in functional groups.
Cycloalkanes: Compounds like cyclohexane and cyclooctane have similar cyclic structures but lack the ketone functionality.
Uniqueness
2,2,13,13-Tetramethylcyclotridecan-1-one is unique due to its specific ring size and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other cyclic ketones and cycloalkanes.
Eigenschaften
CAS-Nummer |
110015-80-0 |
|---|---|
Molekularformel |
C17H32O |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
2,2,13,13-tetramethylcyclotridecan-1-one |
InChI |
InChI=1S/C17H32O/c1-16(2)13-11-9-7-5-6-8-10-12-14-17(3,4)15(16)18/h5-14H2,1-4H3 |
InChI-Schlüssel |
QXLTXOUCFYQECV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCCCCCCC(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


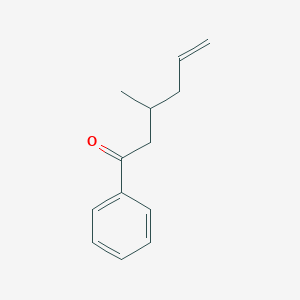
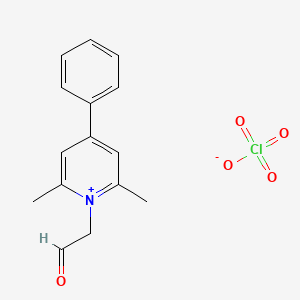

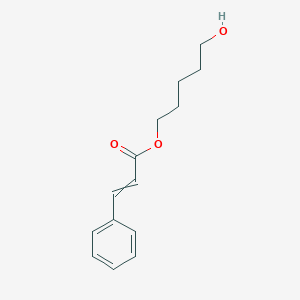
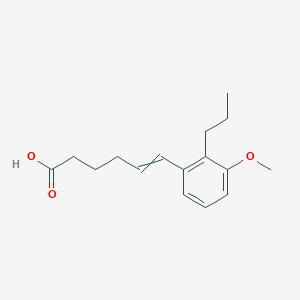

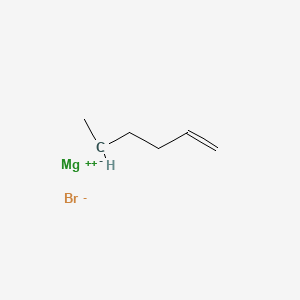
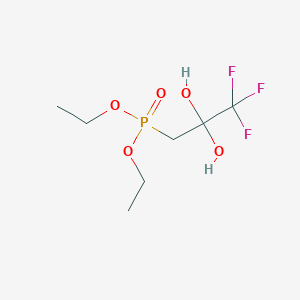
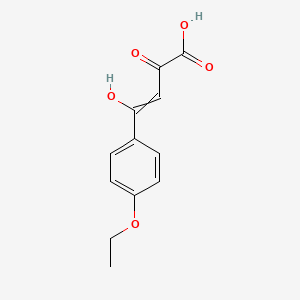

![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
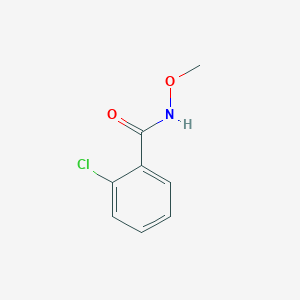
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
